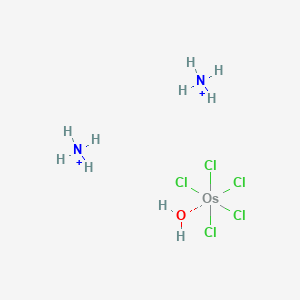

Diammonium pentachlorohydroxyosmate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El pentacloro(hidróxido)osmato(2-) de diamonio es un compuesto químico con la fórmula molecular Cl5H10N2OOs+2 y un peso molecular de 421.5872 g/mol. Es conocido por su singular química de coordinación que involucra al osmio, un metal de transición. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación e industriales debido a sus propiedades distintivas.

Métodos De Preparación

La síntesis del pentacloro(hidróxido)osmato(2-) de diamonio normalmente implica la reacción del tetróxido de osmio con cloruro de amonio en presencia de ácido clorhídrico. Las condiciones de reacción suelen requerir una temperatura y un pH controlados para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con pasos de purificación adicionales para lograr los niveles de pureza requeridos.

Análisis de las reacciones químicas

El pentacloro(hidróxido)osmato(2-) de diamonio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar compuestos de mayor estado de oxidación.

Reducción: Puede reducirse a compuestos de osmio de menor estado de oxidación.

Sustitución: Pueden ocurrir reacciones de sustitución de ligandos, en las que los grupos cloro o hidroxilo son reemplazados por otros ligandos. Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y otros ligandos coordinantes.

Análisis De Reacciones Químicas

Diammonium pentachlorohydroxyosmate(2-) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state osmium compounds.

Substitution: Ligand substitution reactions can occur, where the chloride or hydroxyl groups are replaced by other ligands. Common reagents used in these reactions include strong acids, bases, and other coordinating ligands.

Aplicaciones Científicas De Investigación

El pentacloro(hidróxido)osmato(2-) de diamonio tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como catalizador en diversas reacciones orgánicas e inorgánicas.

Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, particularmente en la investigación del cáncer.

Industria: Se utiliza en la producción de materiales especializados y como precursor de otros compuestos de osmio

Mecanismo De Acción

El mecanismo por el cual el pentacloro(hidróxido)osmato(2-) de diamonio ejerce sus efectos implica su interacción con dianas moleculares como proteínas y ácidos nucleicos. El compuesto puede coordinarse con estas biomoléculas, alterando potencialmente su estructura y función. Las vías específicas involucradas dependen del contexto biológico y la naturaleza de las interacciones .

Comparación Con Compuestos Similares

El pentacloro(hidróxido)osmato(2-) de diamonio se puede comparar con otros compuestos a base de osmio, como:

- Tetracloro(dihidróxido)osmato(2-) de diamonio

- Hexacloroosmato(2-) de diamonio

- Dicloro(dihidróxido)osmato(2-) de diamonio Estos compuestos comparten una química de coordinación similar, pero difieren en su composición de ligandos y reactividad. El pentacloro(hidróxido)osmato(2-) de diamonio es único debido a su disposición específica de ligandos, que le confiere propiedades químicas y físicas distintas .

Propiedades

Número CAS |

12015-92-8 |

|---|---|

Fórmula molecular |

Cl5H10N2OOs+2 |

Peso molecular |

421.6 g/mol |

Nombre IUPAC |

diazanium;pentachloroosmium;hydrate |

InChI |

InChI=1S/5ClH.2H3N.H2O.Os/h5*1H;2*1H3;1H2;/q;;;;;;;;+5/p-3 |

Clave InChI |

SPUJCAZPIDVHHK-UHFFFAOYSA-K |

SMILES canónico |

[NH4+].[NH4+].O.Cl[Os](Cl)(Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.